molecular formula C17H22N2O2 B2447885 N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 941978-98-9

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2447885
CAS No.: 941978-98-9
M. Wt: 286.375
InChI Key: AFFKKABSTMYSGO-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a cyclopentanecarboxamide scaffold linked to an aryl system substituted with a 2-oxopiperidine (δ-lactam) moiety. The cyclopentanecarboxamide group is recognized as a novel and potent scaffold in pharmaceutical research, notably exemplified in the development of highly potent chemokine receptor (CCR2) antagonists . Furthermore, the 2-oxopiperidin-1-yl (2-oxopiperidin-1-yl) phenyl structure is a privileged motif found in compounds with diverse biological activities. Patents reveal that this specific substructure is incorporated into molecules developed as inhibitors for various therapeutic targets. For instance, it is a key component in phenyl derivatives investigated as Factor Xa inhibitors for the potential treatment and prevention of thrombotic diseases . This motif is also central to piperlongumine-based compounds researched for their role in immune regulation . Therefore, this compound serves as a valuable intermediate or lead compound for researchers exploring new therapeutic agents in areas including cardiovascular disease, immunology, and oncology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-10-3-4-11-19(16)15-9-5-8-14(12-15)18-17(21)13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFKKABSTMYSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps. One practical method starts with inexpensive 4-chloronitrobenzene and piperidine. The process involves an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . This method is efficient and practical, occurring under mild conditions and often not requiring column chromatography purification .

Chemical Reactions Analysis

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions often involve modifications to the piperidine ring or the cyclopentanecarboxamide moiety .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to inhibit specific enzymes or receptors. For instance, derivatives of this compound have been studied for their anticoagulant properties, making them potential candidates for the treatment of thromboembolic diseases .

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of blood coagulation factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this factor, the compound can reduce thrombin generation and platelet aggregation, thereby exerting its anticoagulant effects .

Comparison with Similar Compounds

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can be compared with other similar compounds such as apixaban, which also contains a piperidine ring and acts as a factor Xa inhibitor. this compound is unique due to its specific structural features and the presence of the cyclopentanecarboxamide moiety . Other similar compounds include N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, which shares a similar core structure but differs in its substituents .

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, a compound with the molecular formula C17H22N2O2C_{17}H_{22}N_{2}O_{2}, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core with a 2-oxopiperidine moiety attached to a phenyl group. The structural formula can be represented as follows:

  • Molecular Formula : C17H22N2O2C_{17}H_{22}N_{2}O_{2}
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 7687609

This structure suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The 2-oxopiperidine group may enhance binding affinity to specific receptors, while the cyclopentanecarboxamide structure contributes to its pharmacokinetic properties.

Pharmacological Effects

  • Antidepressant Activity : Studies indicate that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
  • Analgesic Properties : Preliminary research suggests that this compound may have analgesic effects, possibly by modulating pain pathways in the central nervous system.
  • Neuroprotective Effects : There is emerging evidence that it may offer neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin levels
AnalgesicReduces pain responses in animal models
NeuroprotectiveProtects neurons from oxidative damage

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting a mechanism involving serotonin reuptake inhibition.

Study 2: Analgesic Properties

In a controlled experiment, this compound was tested for its analgesic effects using the hot plate test. Results showed a notable increase in latency to respond to pain stimuli compared to control groups, indicating potential use as a pain management agent.

Study 3: Neuroprotection

A recent investigation into the neuroprotective properties revealed that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. These findings suggest its potential application in treating neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including cyclopentanecarboxylic acid activation, coupling with substituted anilines, and introduction of the 2-oxopiperidinyl moiety. Key parameters for optimization include:

  • Temperature control (60–80°C for amide bond formation) to minimize side reactions.
  • Solvent selection (e.g., DMF or DMSO for polar intermediates) to enhance solubility and reaction efficiency.
  • Catalyst use (e.g., DCC or EDC for carbodiimide-mediated coupling).
  • Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity.
    Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is critical for structural validation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer: Standard protocols include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (500 MHz) and 13C^{13}C-NMR (125 MHz) in deuterated solvents (e.g., CDCl3_3) to confirm proton/carbon environments.
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification.
  • Infrared Spectroscopy (IR): Identification of amide C=O stretches (~1650–1700 cm1^{-1}) and other functional groups.
    Advanced hyphenated techniques (e.g., LC-MS) can detect trace impurities .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Answer: Methodological steps include:

  • Solubility screening in buffers (PBS, pH 7.4) and organic solvents (DMSO) using nephelometry.
  • Stability studies under physiological conditions (37°C, 5% CO2_2) via HPLC-UV over 24–72 hours.
  • LogP determination (shake-flask method) to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer: SAR strategies include:

  • Functional group substitution: Replacing the cyclopentane ring with cyclohexane or introducing electron-withdrawing groups (e.g., -F, -Cl) to modulate target affinity.
  • Stereochemical modifications: Enantioselective synthesis to evaluate chiral center impacts on potency (e.g., via chiral HPLC or asymmetric catalysis).
  • Pharmacophore mapping: Computational docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase active sites).
    Biological validation via enzyme inhibition assays (IC50_{50}) and cell-based models is essential .

Q. What experimental approaches resolve contradictions between computational binding predictions and observed in vitro activity?

Answer: Discrepancies arise from force field inaccuracies or solvation effects. Solutions include:

  • Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility.
  • Surface Plasmon Resonance (SPR): Direct measurement of binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D).
  • Mutagenesis studies: Altering putative binding residues in the target protein (e.g., tyrosine kinases) to validate interaction hotspots .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer: A tiered approach involves:

  • Pharmacokinetic profiling: IV/PO administration in rodent models with blood sampling for LC-MS/MS analysis (AUC, t1/2t_{1/2}, bioavailability).
  • Toxicology screening: Acute toxicity (LD50_{50}) and subchronic studies (28-day repeat dose) with histopathology and serum biomarkers (ALT, AST).
  • Metabolite identification: Liver microsome assays and UPLC-QTOF-MS to detect phase I/II metabolites .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?

Answer: Scale-up hurdles include low yields and exothermic reactions. Mitigation involves:

  • Flow chemistry: Continuous processing for heat-sensitive steps (e.g., nitration).
  • Design of Experiments (DoE): Statistical optimization of parameters (temperature, stoichiometry).
  • Green chemistry: Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) to improve safety and sustainability .

Methodological Resources

  • Synthesis Protocols: Refer to multi-step procedures in , and 13 for detailed reaction schemes.
  • Data Analysis: Use Gaussian 16 for DFT calculations or Schrödinger Suite for docking studies .
  • Biological Assays: Standardize protocols per NIH guidelines for reproducibility .

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